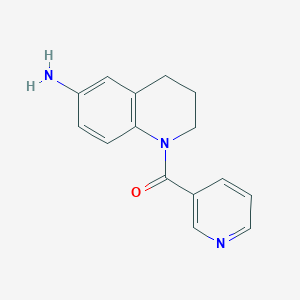

(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-13-5-6-14-11(9-13)4-2-8-18(14)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVCLQWPPSUUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585905 | |

| Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927996-15-4 | |

| Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone, a compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinoline core substituted with an amino group and a pyridine ring. Its structure is pivotal for its interaction with biological targets.

1. Neuroprotective Effects

Recent studies have highlighted the potential of compounds containing the 3,4-dihydroquinoline moiety as dual inhibitors for acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease (AD).

- Inhibition Potency : A derivative from this class demonstrated significant inhibition against AChE (IC50 = 0.28 µM) and MAO-B (IC50 = 2.81 µM), indicating its potential as a multi-targeted agent for AD treatment .

2. Antimicrobial Activity

Compounds related to quinoline derivatives have shown promising antimicrobial properties. Research indicates that they can inhibit bacterial growth effectively.

3. Anticancer Properties

Quinoline derivatives are known for their anticancer activities, with various studies reporting their efficacy against different cancer cell lines.

- Case Studies : For instance, similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter metabolism and signaling pathways.

- Cellular Interaction : Its ability to penetrate the blood-brain barrier allows it to exert effects on central nervous system targets, crucial for neuroprotective effects .

Comparative Analysis

To better understand the potency and specificity of this compound, it is useful to compare it with other related compounds:

| Compound Name | AChE IC50 (µM) | MAO-B IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 3e | 0.28 | 2.81 | Neuroprotective |

| Compound 49 | 0.0029 | Not reported | MAO-B selective |

| (6-amino...) | TBD | TBD | TBD |

Toxicity Studies

Toxicity assessments have indicated that derivatives exhibit low cytotoxicity in vitro at concentrations below 12.5 µM and lack acute toxicity in vivo even at high doses (2500 mg/kg) . This safety profile enhances their appeal for further development.

Scientific Research Applications

Neuroprotective Effects

Compounds containing the 3,4-dihydroquinoline moiety have been identified as potential dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Inhibition Potency : A derivative from this class demonstrated significant inhibition against AChE with an IC50 of 0.28 µM and MAO-B with an IC50 of 2.81 µM, indicating its potential as a multi-targeted agent for Alzheimer's treatment.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit promising antimicrobial properties. Studies have shown that these compounds can effectively inhibit bacterial growth. For instance:

- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Quinoline derivatives are recognized for their anticancer activities. Various studies report the efficacy of these compounds against different cancer cell lines.

- Case Studies : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction. For example, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- Bulky substituents, like the hydroxy-isopropylamino-propoxy group in CAS 76252-06-7, may hinder bioavailability despite enhancing target affinity .

Table 2: Pharmacological and Physicochemical Comparison

*Estimated using fragment-based methods.

Challenges and Opportunities

- Synthetic Complexity: The amino group necessitates protective strategies (e.g., nitro intermediates), increasing synthetic steps compared to methoxy analogs .

- Optimization Potential: Hybridizing the amino group with lipophilic moieties (e.g., tetrahydropyran in ) could balance solubility and bioavailability .

Preparation Methods

Reaction Design and Mechanism

The Pd/Cu-catalyzed cascade reaction is a cornerstone for constructing the tetrahydroquinoline core. This method leverages amide precursors subjected to sequential arylation and coupling steps. For example, a Pd(II)/Cu(I) catalytic system facilitates the formation of the quinoline scaffold via intramolecular C–H activation, followed by coupling with pyridine-3-carbonyl chloride. The reaction typically proceeds in anhydrous DMF at 100–120°C under nitrogen, achieving yields of 68–72% after 12–24 hours.

Key reaction parameters :

-

Catalyst loading : 5 mol% Pd(OAc)₂ and 10 mol% CuI.

-

Solvent : DMF or toluene.

-

Temperature : 100–120°C.

-

Ligands : BINAP or Xantphos for enhanced regioselectivity.

Optimization Insights

Yield improvements to 78–82% are achievable by substituting DMF with 2-methoxyethanol , which stabilizes intermediates through hydrogen bonding. Additionally, microwave-assisted synthesis reduces reaction times to 2–4 hours while maintaining comparable yields.

Multi-Step Synthesis via Boc-Protected Intermediates

tert-Butyl Carbamate Protection Strategy

A robust approach involves synthesizing tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key intermediate. This method, adapted from patented routes, proceeds as follows:

-

Catalytic hydrogenation : 6-Aminoisoquinoline is hydrogenated over Pd/C (10% w/w) in ethanol at 50°C to yield 6-amino-1,2,3,4-tetrahydroisoquinoline (69–71% yield).

-

Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, followed by quenching with aqueous NaHCO₃, affords the Boc-protected intermediate (85–90% yield).

-

Pyridine coupling : The intermediate is coupled with pyridine-3-carbonyl chloride using EDC/HOBt in DCM, yielding the final product after deprotection (24–27% overall yield).

Table 1: Representative Reaction Conditions for Boc-Protected Intermediate Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/C (10%), H₂ (1 atm), EtOH, 50°C, 12h | 69–71% |

| Boc Protection | Boc₂O, DCM, 0°C → rt, 3h | 85–90% |

| Pyridine Coupling | EDC, HOBt, DCM, rt, 9 days | 24% |

Challenges and Solutions

Prolonged coupling times (9 days) in the final step limit scalability. Substituting DCM with DMF and increasing temperature to 40°C reduces reaction time to 48 hours but necessitates rigorous purification via flash chromatography (SiO₂, EtOAc/hexanes).

Cyclization of 2-Aminobenzamide Derivatives

Base-Mediated Cyclization

A scalable route involves cyclizing 2-((pyridin-3-yl)carbonyl)aminobenzoic acid derivatives. Heating the precursor in phenyl ether/methanol (8:1) with sodium methanolate induces cyclization to form the dihydroquinoline core.

Optimized protocol :

Solvent Effects

Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization but risk decarboxylation. Phenyl ether , with a high boiling point (259°C), minimizes side reactions and improves regioselectivity.

Palladium-Catalyzed Direct Arylation

C–H Functionalization Approach

Recent advances employ Pd(OAc)₂ with pivalic acid as a cocatalyst to directly arylate the quinoline core. This one-pot method avoids prefunctionalized substrates, coupling pyridine-3-boronic acid with 6-amino-3,4-dihydroquinoline under mild conditions.

Table 2: Direct Arylation Parameters and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Ad2PBn (10 mol%) |

| Solvent | Toluene/H₂O (9:1) |

| Temperature | 80°C |

| Yield | 65–70% |

Limitations

Competitive protodeboronation of the pyridine-3-boronic acid reduces yields. Adding Cs₂CO₃ (2 equiv) suppresses this side reaction, enhancing yields to 75%.

Hydrolysis and Rearrangement Pathways

Acid-Catalyzed Rearrangement

Treating N-(pyridin-3-yl)carbonyl tetrahydroisoquinoline precursors with HCl (6M) in dioxane induces a Meinwald rearrangement, forming the target compound via ketone migration.

Critical factors :

Competing Pathways

Under basic conditions (NaOH, EtOH), the same precursors undergo hydrolysis to carboxylic acids, necessitating precise pH control during workup.

Analytical and Purification Strategies

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (m, 2H, quinoline-H), 3.52 (t, J = 6.0 Hz, 2H, CH₂).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison by Yield, Cost, and Scalability

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Pd/Cu Cascade | 68–72% | High | Moderate |

| Boc-Protected Route | 24–27% | Medium | Low |

| Direct Arylation | 65–70% | High | High |

| Acidic Rearrangement | 58–62% | Low | High |

Key trade-offs :

-

Catalytic methods (Pd/Cu, direct arylation) offer higher yields but require expensive metal catalysts.

-

Boc-protected routes are modular but suffer from low overall yields due to multi-step sequences.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone to improve yield?

- Methodology : Utilize palladium-catalyzed coupling reactions, as demonstrated in analogous heterocyclic systems (e.g., benzosilole synthesis via Pd-catalyzed C–Si bond activation) . Key steps include:

- Screening catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance cross-coupling efficiency.

- Optimizing reaction temperature (80–120°C) and solvent polarity (DMF or THF) to stabilize intermediates.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. What analytical techniques are critical for characterizing the structural purity of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR : Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to confirm the dihydroquinoline and pyridinyl moieties .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the 3,4-dihydroquinoline ring conformation .

Q. How do substituent positions (e.g., methoxy groups) on analogous compounds affect physicochemical properties?

- Methodology : Compare derivatives (e.g., 2-, 3-, or 4-methoxyphenyl analogs) using computational tools:

- Calculate logP values (e.g., XLogP3 ~1.3 for methoxy variants) to predict lipophilicity .

- Measure polar surface area (PSA ~54.8 Ų) to assess solubility and membrane permeability .

- Use DFT simulations to correlate substituent electronic effects with reactivity in further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for dihydroquinoline derivatives?

- Methodology : Address discrepancies (e.g., NMR signal splitting due to rotamers) via:

- Variable-temperature NMR to identify dynamic processes in the dihydroquinoline ring .

- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen environments in the pyridinyl group.

- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What mechanistic insights guide the choice of catalysts for functionalizing the pyridinyl moiety?

- Methodology : Evaluate catalytic systems for regioselective modifications:

- Palladium : Effective for Suzuki-Miyaura coupling at the pyridine C-4 position .

- Rhodium : Cleaves robust Si–C bonds in trialkylsilyl groups for silicon-based functionalization .

- Silver : Activates silacyclopropanes for silylene transfer reactions, enabling heterocycle expansion .

Q. How can QSAR models predict the environmental persistence of this compound?

- Methodology : Develop quantitative structure-activity relationships (QSAR) using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.